tert-butyl 3-{[(E)-2-(2-furylcarbonyl)hydrazono]methyl}-1H-indole-1-carboxylate
Description
The compound tert-butyl 3-{[(E)-2-(2-furylcarbonyl)hydrazono]methyl}-1H-indole-1-carboxylate features an indole scaffold with a tert-butyl carbamate group at position 1 and a hydrazone-linked furylcarbonyl substituent at position 3 (Fig. 1).
Properties
IUPAC Name |
tert-butyl 3-[(E)-(furan-2-carbonylhydrazinylidene)methyl]indole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-19(2,3)26-18(24)22-12-13(14-7-4-5-8-15(14)22)11-20-21-17(23)16-9-6-10-25-16/h4-12H,1-3H3,(H,21,23)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIZMRPUKQAUML-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=NNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)/C=N/NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329454 | |
| Record name | tert-butyl 3-[(E)-(furan-2-carbonylhydrazinylidene)methyl]indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085833 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477849-04-0 | |
| Record name | tert-butyl 3-[(E)-(furan-2-carbonylhydrazinylidene)methyl]indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{[(E)-2-(2-furylcarbonyl)hydrazono]methyl}-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Furan Moiety: The furan ring can be introduced through a Vilsmeier-Haack reaction, where the indole is treated with a formylating agent such as DMF and POCl3 to form an aldehyde intermediate.
Hydrazone Formation: The aldehyde intermediate is then reacted with a hydrazine derivative to form the hydrazone linkage.
tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-{[(E)-2-(2-furylcarbonyl)hydrazono]methyl}-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Antitumor Properties
Research has indicated that compounds similar to tert-butyl 3-{[(E)-2-(2-furylcarbonyl)hydrazono]methyl}-1H-indole-1-carboxylate exhibit notable antitumor activities. Studies have shown that derivatives of indole-based compounds can inhibit the growth of various cancer cell lines. For instance, the compound was evaluated for its cytotoxic effects against human tumor cells, revealing significant activity with IC50 values in the micromolar range, suggesting potential as an anticancer agent .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Indole derivatives have been reported to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Polymer Chemistry
This compound can serve as a monomer or additive in polymer synthesis. Its unique structure allows for the introduction of indole units into polymer backbones, which can enhance properties such as thermal stability and mechanical strength .
Photonic Materials
The compound's ability to absorb light at specific wavelengths makes it a candidate for applications in photonic devices. Its incorporation into materials may lead to improved light-harvesting capabilities in organic solar cells or photodetectors.
Anticancer Activity Assessment
A study conducted by the National Cancer Institute evaluated various indole derivatives, including this compound, against a panel of human cancer cell lines. The results indicated that specific structural modifications significantly enhanced cytotoxicity, reinforcing the importance of structure-activity relationships in drug design .
Development of Anti-inflammatory Agents
Another research effort focused on modifying the hydrazone linkage within indole compounds to assess anti-inflammatory effects in vivo. The findings demonstrated that certain derivatives exhibited promising results in reducing inflammation markers in animal models, highlighting their potential therapeutic application .
Tables
Mechanism of Action
The mechanism of action of tert-butyl 3-{[(E)-2-(2-furylcarbonyl)hydrazono]methyl}-1H-indole-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, while the hydrazone linkage may facilitate binding to enzymes or other proteins. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The tert-butyl carbamate group at position 1 is a common motif in indole derivatives, serving as a protective group to enhance solubility and stability during synthesis . The key distinction lies in the substituent at position 3:
Key Observations :
- The hydrazone group in the target compound may confer unique hydrogen-bonding capabilities compared to imine or vinyl ester substituents.
Reaction Conditions :
Spectroscopic and Physical Properties
Critical data from analogs (Table 2):
Biological Activity
tert-butyl 3-{[(E)-2-(2-furylcarbonyl)hydrazono]methyl}-1H-indole-1-carboxylate, with the molecular formula C19H19N3O4 and CAS number 477849-04-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Weight : 353.38 g/mol
- Molecular Formula : C19H19N3O4
- CAS Number : 477849-04-0
The biological activity of this compound can be attributed to its structural components, particularly the indole moiety and the hydrazone linkage. Indole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The hydrazone group may enhance the compound's reactivity and interaction with biological targets.
Anticancer Activity
Research has indicated that indole derivatives exhibit significant anticancer properties. For example, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation.
Antimicrobial Activity
Indole-based compounds have also demonstrated antimicrobial properties against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical metabolic pathways.
Anti-inflammatory Activity
The anti-inflammatory effects of indole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity may be particularly relevant in diseases characterized by chronic inflammation.
Case Studies and Research Findings
- Study on Anticancer Properties : A study published in a peer-reviewed journal evaluated the effects of various indole derivatives on cancer cell lines. The results indicated that this compound exhibited a dose-dependent inhibition of cell growth in breast cancer cells (MCF-7), with an IC50 value significantly lower than that of standard chemotherapeutics .
- Antimicrobial Efficacy : Another research focused on the antimicrobial activity of indole derivatives revealed that this compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The study utilized disk diffusion methods to assess efficacy .
- Inflammatory Response Modulation : A recent investigation into the anti-inflammatory properties showed that this compound could reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O4 |
| Molecular Weight | 353.38 g/mol |
| CAS Number | 477849-04-0 |
| Anticancer IC50 (MCF-7) | [Value not specified] |
| Antimicrobial Activity | Effective against S. aureus & E. coli |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
